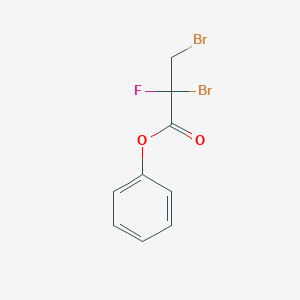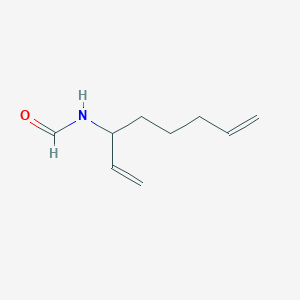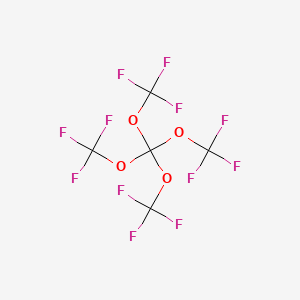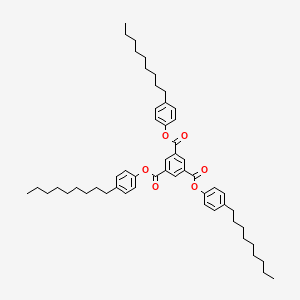
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is a chemical compound that has garnered interest due to its unique properties and applications. It is a derivative of hydroxylamine-O-sulfonic acid, which is known for its versatility in various chemical reactions. This compound is characterized by the presence of an acetyl group and a 4-methylphenyl group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- typically involves the reaction of hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained. The general reaction can be represented as follows: [ (NH_3OH)_2SO_4 + 2SO_3 \rightarrow 2H_2NOSO_3H + H_2SO_4 ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of chlorosulfonic acid as a sulfonating agent has also been reported. The reaction must be conducted under controlled conditions to prevent decomposition and ensure high yield.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted compounds depending on the nature of the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- has several applications in scientific research:
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic centers in other molecules, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine-O-sulfonic acid: The parent compound, known for its versatility in chemical reactions.
N-acetylhydroxylamine: A related compound with similar reactivity but lacking the sulfonic acid group.
4-methylphenylhydroxylamine: Another related compound with a different substitution pattern.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-acetyl-N-(4-methylphenyl)- is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
91631-49-1 |
|---|---|
Fórmula molecular |
C9H11NO5S |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
(N-acetyl-4-methylanilino) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-5-9(6-4-7)10(8(2)11)15-16(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
Clave InChI |
NZXBMWJDGLMCRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


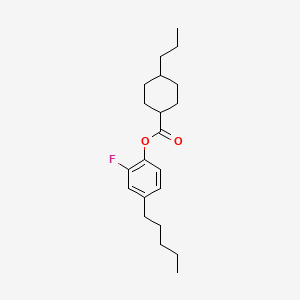
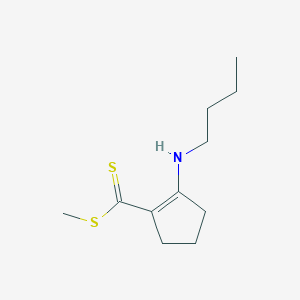

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)


